N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Description
N-[6-(Dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a benzothiazole derivative characterized by a dipropylsulfamoyl substituent at the 6-position of the benzothiazole core and an acetamide group at the 2-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-4-8-18(9-5-2)23(20,21)12-6-7-13-14(10-12)22-15(17-13)16-11(3)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZQYSOEQSJTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves the reaction of 2-aminobenzothiazole with dipropylsulfamoyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The benzothiazole ring system can also participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The dipropylsulfamoyl group in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to lipophilic substituents like trifluoromethyl or adamantyl .
- Adamantyl-containing analogs exhibit lower synthetic yields (22%) and crystallize into H-bonded dimers, which may influence bioavailability .
- Dithiocarbamate derivatives (e.g., 4a) show higher yields (72–83%) and unique metal-chelating properties, diverging from the sulfonamide’s enzyme inhibition mechanism .
Key Observations :
Key Observations :
- The sulfamoyl group in compound 20 (structurally closest to the target) shows moderate CA inhibition, suggesting a shared mechanism for the target compound .
- Adamantyl derivatives are explored for agrochemical applications due to stability and H-bonding networks .
- Trifluoromethyl groups in patents imply enhanced blood-brain barrier penetration, a trait absent in the polar sulfamoyl target .
Biological Activity
N-[6-(Dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a benzothiazole ring substituted with a dipropylsulfamoyl group and an acetamide moiety. The synthesis typically involves multiple steps, starting from commercially available precursors, including the formation of the benzothiazole ring followed by the introduction of the dipropylsulfamoyl group.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Benzothiazole | Thiourea, aromatic aldehyde |
| 2 | Sulfonamide Introduction | Dipropylamine, sulfonyl chloride |
| 3 | Acetamide Coupling | Acetic anhydride or acetic acid |
Biological Activity
This compound has been investigated for various biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, in vitro assays showed that related benzothiazole derivatives could reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions.
Key Findings:
- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay conditions .
- Mechanism of Action : The mechanism is believed to involve inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor microenvironment acidification.
Antimicrobial Activity
Compounds in this class have also shown promising antimicrobial properties. For example, related sulfonamide derivatives have been tested against various bacterial strains with notable efficacy.
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study focused on the inhibitory effects of sulfonamide derivatives on carbonic anhydrase IX (CA IX), a target in cancer therapy. The results indicated that certain derivatives had higher inhibitory activity compared to standard treatments like acetazolamide (AZM).
Data Summary:
| Compound | CA IX Inhibition (nM) | Cell Line Tested |
|---|---|---|
| 16a | 51.6 | HT-29 |
| 16b | 99.6 | MDA-MB-231 |
| AZM | Control | - |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of benzothiazole derivatives against pathogenic bacteria. The results showed that modifications to the benzothiazole structure enhanced antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
